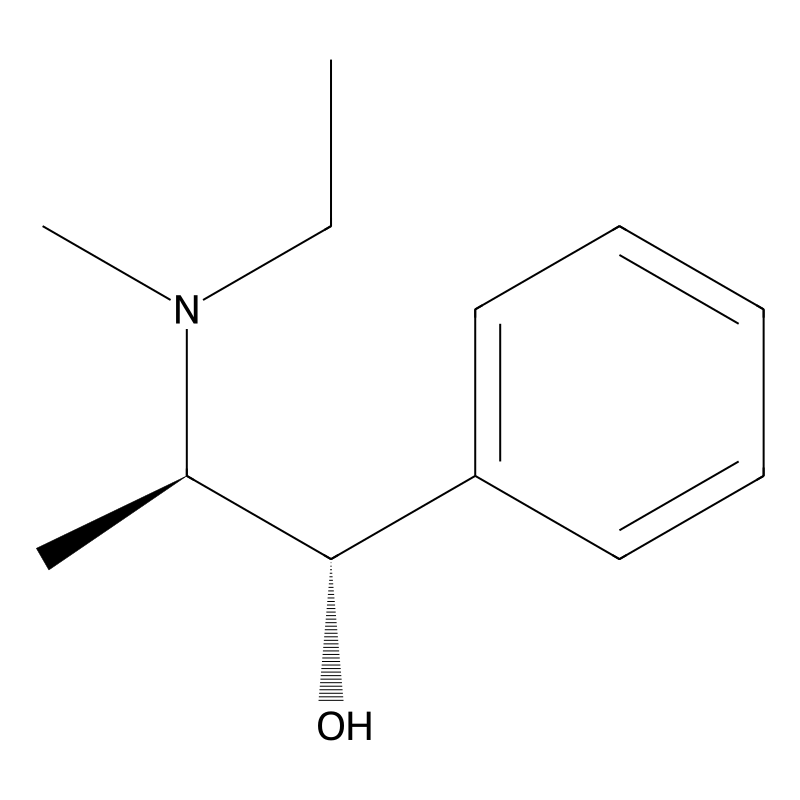Etafedrine hydrochloride
C12H20ClNO

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
C12H20ClNO
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Etafedrine hydrochloride is a sympathomimetic amine that is chemically classified as a phenethylamine derivative. Its chemical formula is C₁₂H₁₉NO·HCl, and it features a hydroxyl group, an amine group, and an ethyl side chain attached to a phenyl ring. This compound is structurally related to ephedrine and pseudoephedrine, both of which are well-known for their stimulant and bronchodilator effects. Etafedrine hydrochloride is primarily used in the treatment of respiratory conditions due to its ability to relieve bronchospasm by stimulating beta-adrenergic receptors in the lungs .
- Alkylation: The synthesis of etafedrine involves the alkylation of ephedrine using ethyl iodide, which introduces the ethyl group into the structure .
- Hydrochloride Formation: The hydrochloride salt is formed by passing hydrogen chloride gas through a solution of etafedrine .
- Oxidation: Etafedrine can be oxidized to form ketones or aldehydes under appropriate conditions, although specific reaction pathways may vary based on the reagents used.
Etafedrine hydrochloride exhibits significant biological activity as a bronchodilator and stimulant. It primarily acts as an agonist at beta-adrenergic receptors, leading to relaxation of bronchial smooth muscle and increased airflow in patients with obstructive airway diseases. Additionally, it has been shown to have central nervous system stimulant effects, which can enhance alertness and reduce fatigue .
Pharmacodynamics- Mechanism of Action: By binding to beta-2 adrenergic receptors, etafedrine promotes bronchodilation and has vasodilatory effects.
- Side Effects: Common side effects include tachycardia, hypertension, and potential for anxiety or nervousness due to its stimulant properties .
The synthesis of etafedrine hydrochloride can be achieved through several methods:
- Alkylation Reaction:
- Ephedrine is reacted with ethyl iodide in a polar solvent (such as acetone) to introduce the ethyl group.
- The reaction typically requires a base (like potassium carbonate) to facilitate nucleophilic substitution.
- Formation of Hydrochloride Salt:
Etafedrine hydrochloride is primarily used in medical applications including:
- Bronchodilator Therapy: It is utilized for managing conditions such as asthma and chronic obstructive pulmonary disease (COPD) due to its ability to relax bronchial muscles.
- Stimulant: In some cases, it may be used off-label for its stimulant effects in treating fatigue or low energy levels associated with various medical conditions .
Research indicates that etafedrine hydrochloride may interact with various substances:
- Chromium: This mineral may decrease the excretion rate of etafedrine, potentially leading to elevated serum levels and increased risk of side effects .
- Other Medications: Caution is advised when combining etafedrine with other sympathomimetics or monoamine oxidase inhibitors due to the risk of additive cardiovascular effects.
Etafedrine hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
| Compound | Structure Similarity | Primary Use | Unique Feature |
|---|---|---|---|
| Ephedrine | Very similar | Bronchodilator | More potent central nervous system stimulant |
| Pseudoephedrine | Similar | Decongestant | Less CNS stimulation than etafedrine |
| Phenylephrine | Related | Nasal decongestant | Primarily alpha-adrenergic activity |
| Methamphetamine | Related | Stimulant | Stronger CNS effects and potential for abuse |
Etafedrine hydrochloride's unique combination of properties makes it particularly effective for respiratory conditions while maintaining a balance between stimulant effects and safety compared to other sympathomimetics.
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Related CAS
KEGG Target based Classification of Drugs
Rhodopsin family
Adrenaline
ADRB2 [HSA:154] [KO:K04142]
Other CAS
Wikipedia
Dates
2: Legler F, Jansen W. [Double-blind long-term study on a combination of tetracycline, theophylline, doxylamine succinate, etafedrine, phenylephedrine and guaifenesine in chronic bronchitis (author's transl)]. Arzneimittelforschung. 1977;27(4):883-8. German. PubMed PMID: 326265.
3: Kagan G, Rose R. Double-blind trial of a long-acting bronchodilator preparation ("Nethaprin Dospan") in bronchospastic disease. Curr Med Res Opin. 1976;4(6):436-41. PubMed PMID: 793781.








